Product packaging for Methyl 2-bromo-4-fluorobenzoate(Cat. No.:CAS No. 653-92-9)

Methyl 2-bromo-4-fluorobenzoate

Cat. No.: B1365538
CAS No.: 653-92-9
M. Wt: 233.03 g/mol
InChI Key: JENBPOJAZCPSEW-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Derivatives Research

Halogenated benzoate derivatives are a class of compounds extensively studied for their diverse applications, including in the development of antifungal agents and other bioactive molecules. nih.gov The introduction of halogen atoms to the benzoate structure can significantly influence the compound's reactivity and biological activity.

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The presence of both bromine and fluorine substituents on the aromatic ring of Methyl 2-bromo-4-fluorobenzoate imparts unique chemical properties. Halogens like bromine are known to be deactivating substituents in electrophilic aromatic substitution, meaning they slow down the reaction rate compared to unsubstituted benzene (B151609). masterorganicchemistry.com However, they are also ortho-, para- directors, guiding incoming electrophiles to these positions. masterorganicchemistry.com This is because the lone pairs on the halogen can help stabilize the carbocation intermediate formed during the reaction. masterorganicchemistry.com

Fluorine, being highly electronegative, also has a strong influence on the aromatic system. The substitution of fluorine atoms can increase the π-density of the aromatic ring, which can enhance its stability and resistance to certain reactions. nih.govacs.org This "fluoromaticity" effect, although complex, contributes to the unique reactivity profile of fluoroaromatic compounds. nih.govacs.org The combination of bromine and fluorine can therefore be leveraged to fine-tune the electronic properties and reactivity of the benzene ring, making it a valuable tool in synthetic chemistry. researchgate.net

Comparative Analysis with Isomeric Halogenated Benzoates

The specific placement of the bromine and fluorine atoms in this compound is crucial to its reactivity. Isomers, such as Methyl 4-bromo-2-fluorobenzoate, will exhibit different chemical behaviors. chemimpex.com For instance, the steric hindrance and electronic effects experienced by the methyl ester group and the halogen substituents will vary between isomers, influencing their reaction pathways and the types of molecules they can be used to create. The synthesis of a specific isomer, like Methyl 4-bromo-2-fluorobenzoate, often starts from the corresponding substituted benzoic acid. chemicalbook.com

Interactive Data Table: Comparison of Isomeric Halogenated Benzoates

CompoundCAS NumberMolecular FormulaKey Application Areas
This compound 653-92-9 nih.govC8H6BrFO2 nih.govPharmaceutical and agrochemical synthesis nbinno.comnvchem.net
Methyl 4-bromo-2-fluorobenzoate 179232-29-2 chemimpex.comC8H6BrFO2 chemimpex.comPharmaceutical and agrochemical synthesis chemimpex.com
Methyl 2-bromo-6-fluorobenzoate 820236-81-5 synquestlabs.comC8H6BrFO2 synquestlabs.comResearch chemical synquestlabs.com

Role as a Key Synthetic Intermediate in Organic Chemistry

This compound's value lies in its function as an intermediate, a molecular stepping stone for creating more complex and often biologically active compounds. nbinno.comnvchem.net Its reactivity with various nucleophiles, such as amines and alcohols, allows for the displacement of the ester group to form new chemical bonds. nvchem.net

Precursor in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial building block in the synthesis of a range of pharmaceuticals, including anticancer drugs, antidepressants, and antiviral agents. nbinno.comnvchem.net The strategic placement of the bromo and fluoro groups allows for selective chemical modifications, which is essential in designing drug molecules with specific therapeutic properties. Similarly, in the agrochemical industry, it contributes to the development of new pesticides and herbicides. chemimpex.com The ability to modify the structure of the resulting molecules can lead to products with improved efficacy and better environmental profiles. chemimpex.com

Building Block for Complex Molecule Construction

The unique combination of functional groups in this compound makes it a valuable tool for chemists constructing complex molecular architectures. nvchem.net Alkyl halides, in general, are fundamental building blocks in organic synthesis due to their balance of reactivity and stability, enabling their use in a variety of reactions like cross-coupling and nucleophilic substitutions. acs.org The presence of the halogen atoms provides reactive handles for further chemical transformations, allowing for the stepwise assembly of intricate molecules.

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related halogenated compounds continues to be an active area of investigation. Current trends include the development of more efficient and environmentally friendly synthesis methods. google.com There is also a significant focus on discovering new applications for these compounds, particularly in the fields of medicine and materials science. nih.govacs.orgchemimpex.com The ongoing exploration of the unique properties conferred by halogen substitution in aromatic systems ensures the continued academic and industrial relevance of compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B1365538 Methyl 2-bromo-4-fluorobenzoate CAS No. 653-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBPOJAZCPSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428417
Record name methyl 2-bromo-4-fluorobenzoate
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Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-92-9
Record name methyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromo-4-fluorobenzoate
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Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Bromo 4 Fluorobenzoate

Esterification Reactions for Methyl 2-bromo-4-fluorobenzoate Synthesis

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid. This transformation can be achieved through several methods, each with specific advantages.

A prevalent method for synthesizing this compound is the acid-catalyzed esterification, often referred to as Fischer-Speier esterification, of 2-bromo-4-fluorobenzoic acid. This equilibrium-driven process typically involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. globalscientificjournal.com To drive the reaction to completion, the water formed as a byproduct is often removed.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

Reactant Reagent/Catalyst Solvent Temperature Reaction Time

For substrates sensitive to strong acids, alternative esterification methods provide a milder approach. One such method involves the use of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in conjunction with an alkylating agent like iodomethane (B122720) (methyl iodide). In this process, DBU deprotonates the carboxylic acid to form a carboxylate anion. This highly nucleophilic carboxylate then attacks the methyl group of iodomethane in an Sₙ2 reaction to yield the methyl ester. This method avoids the harsh, acidic conditions of the Fischer-Speier esterification.

Table 2: Conditions for DBU-Mediated Esterification

Reactant Base Methyl Source Solvent Temperature

The direct precursor required for the esterification is 2-bromo-4-fluorobenzoic acid. synquestlabs.com This halogenated benzoic acid derivative is a valuable intermediate in its own right, often synthesized from more readily available starting materials. innospk.com

The synthesis of 2-bromo-4-fluorobenzoic acid can be achieved through the electrophilic aromatic substitution of 4-fluorobenzoic acid. wikipedia.org In this reaction, the directing effects of the substituents on the aromatic ring are crucial. The fluorine atom is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The position ortho to the fluorine and meta to the carboxylic acid (the C2 position) is sufficiently activated for bromination to occur. The reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile.

Table 3: Conditions for Bromination of 4-fluorobenzoic acid

Reactant Reagent Catalyst Solvent

Precursor Chemistry: Synthesis of 2-bromo-4-fluorobenzoic acid

Nucleophilic Substitution Reactions of this compound

The bromine atom at the C2 position of this compound is susceptible to replacement by a variety of nucleophiles, making it a versatile substrate for constructing more elaborate molecular architectures. nbinno.com These transformations are frequently accomplished using palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. wikipedia.orgresearchgate.net

Prominent examples include the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki coupling for the formation of carbon-carbon (C-C) bonds. wikipedia.orgnih.gov In a typical Buchwald-Hartwig reaction, an amine is coupled with the aryl bromide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The Suzuki reaction, similarly, couples the aryl bromide with an organoboron species, such as a boronic acid or its ester, under palladium catalysis. nih.govresearchgate.net These reactions tolerate a wide range of functional groups and are known for their high yields and reliability. nih.gov The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction outcome. nih.gov

Table 4: Examples of Nucleophilic Substitution Reactions

Reaction Type Nucleophile Catalyst/Ligand Base Product Type
Buchwald-Hartwig Amination Primary/Secondary Amine Pd₂(dba)₃ / XPhos NaOt-Bu 2-amino-4-fluorobenzoate derivative
Suzuki Coupling Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ 2-aryl-4-fluorobenzoate derivative
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N 2-alkynyl-4-fluorobenzoate derivative

Replacement of Bromine Atom with Various Nucleophiles

The bromine atom attached to the benzene (B151609) ring of this compound is susceptible to nucleophilic substitution, primarily through transition-metal-catalyzed pathways. This reactivity allows for the introduction of a wide array of functional groups.

The conversion of 2-bromoaryl compounds to anthranilic acid derivatives is a key transformation in medicinal and materials chemistry. While direct amination of this compound can be performed, a common route involves the amination of the corresponding carboxylic acid. A chemo- and regioselective copper-catalyzed cross-coupling procedure has been developed for the amination of 2-bromobenzoic acids. wikipedia.orglibretexts.org This method is highly effective and avoids the need for protecting the carboxylic acid group, producing N-aryl and N-alkyl anthranilic acid derivatives in good to high yields. wikipedia.orglibretexts.org

For instance, 2-bromo-4-fluorobenzoic acid, which can be obtained from the hydrolysis of its methyl ester, reacts with aniline (B41778) in the presence of a copper catalyst to yield N-phenyl-4-fluoroanthranilic acid. wikipedia.org This copper-catalyzed reaction demonstrates remarkable selectivity, as only the bromide atom positioned adjacent to the carboxyl group is substituted. wikipedia.org The reaction proceeds efficiently with a variety of aryl and alkyl amines. wikipedia.org

Table 1: Copper-Catalyzed Amination of 2-bromo-4-fluorobenzoic acid

Amine Catalyst System Solvent Temperature Product Yield Reference
Aniline Cu/Cu₂O 2-Ethoxyethanol 130°C N-phenyl-4-fluoroanthranilic acid 82-94% wikipedia.org

The carbon-bromine bond can also be targeted by other nucleophiles such as thiols and azides to introduce sulfur and nitrogen-containing functionalities.

Reactions with Thiols: The substitution of an aryl bromide with a thiol is a well-established transformation, often referred to as a thiol-bromo "click" reaction, particularly in polymer and materials science. nih.govresearchgate.net This nucleophilic substitution reaction typically proceeds in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then displaces the bromide on the aromatic ring. This reaction can be used to synthesize various aryl thioethers from this compound, which are valuable intermediates in pharmaceutical and materials research. nih.govnih.gov

Reactions with Azides: The azide (B81097) ion (N₃⁻) is another potent nucleophile that can displace the bromide atom from an aromatic ring, usually under thermal or copper-catalyzed conditions. The reaction of an aryl bromide with sodium azide introduces an azido (B1232118) group, which is a versatile functional group that can be further transformed, for example, into an amine via reduction or into a triazole via cycloaddition reactions. The displacement of bromide over fluoride (B91410) is expected, as bromide is a better leaving group. chegg.com

Reactivity at the Ester Group

The methyl ester group of this compound is another key site for chemical modification, allowing for hydrolysis to the corresponding carboxylic acid or reduction to a benzyl (B1604629) alcohol.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, often employing reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous or mixed aqueous/organic solvent system, is a common and efficient method. The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid product. nih.gov This carboxylic acid is a key intermediate for various synthetic applications, including the amination reactions described previously and the synthesis of amides. nih.gov

Table 2: Hydrolysis of this compound

Reagent Solvent Product Reference

The ester group can be reduced to a primary alcohol, yielding 2-bromo-4-fluorobenzyl alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. masterorganicchemistry.com The product, 2-bromo-4-fluorobenzyl alcohol, is a useful building block for further synthetic elaborations. nih.gov

Table 3: Reduction of this compound

Reagent Solvent Product Reference

Cross-Coupling Reactions Involving this compound

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orgmdpi.com this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate biaryl or styrenyl derivatives. mdpi.comnih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, yielding products with trans stereochemistry. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org The reaction of this compound with a terminal alkyne is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgnih.gov This method provides a direct route to 2-alkynyl-4-fluorobenzoate derivatives, which are important precursors for many complex organic molecules. researchgate.netresearchgate.net

Table 4: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura Aryl/Vinyl Boronic Acid Pd(0) catalyst, Base Biaryl or Styrenyl derivatives libretexts.orgmdpi.com
Heck-Mizoroki Alkene Pd(0) catalyst, Base Substituted Alkenes wikipedia.orgorganic-chemistry.org

Other Metal-Catalyzed Coupling Reactions (e.g., Carbonylative Coupling)

Beyond the standard Suzuki-Miyaura coupling, this compound can participate in other important metal-catalyzed transformations. A notable example is the carbonylative coupling reaction, which introduces a carbonyl group (CO) between the aryl halide and the coupling partner.

A carbonylative Suzuki-Miyaura coupling of this compound with a boronic acid would lead to the formation of a 2-aroylbenzoate derivative. nih.gov This transformation is typically carried out under a carbon monoxide atmosphere using a palladium catalyst. nih.govinformaticsjournals.co.in The slow addition of the boronic acid can be crucial to favor the carbonylative pathway over the direct Suzuki coupling, especially with sterically hindered substrates. nih.gov

Another significant carbonylative reaction is alkoxycarbonylation, where the aryl bromide is reacted with carbon monoxide and an alcohol to yield an ester. nih.gov In the case of this compound, this would result in the formation of a diester, specifically dimethyl 4-fluorophthalate. A typical catalyst system for this reaction involves a palladium source, such as Pd₂(dba)₃, and a ligand like Xantphos, with the reaction proceeding at atmospheric pressure of CO. nih.gov

Table 2: Examples of Carbonylative Coupling Reactions

Starting MaterialCoupling PartnerCatalyst SystemReaction TypeProduct
This compoundArylboronic Acid / COPd catalystCarbonylative Suzuki-MiyauraMethyl 2-aroyl-4-fluorobenzoate
This compoundMethanol / COPd₂(dba)₃ / XantphosAlkoxycarbonylationDimethyl 4-fluorophthalate

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound serve as handles for further derivatization, enabling the synthesis of a wide array of analogues, including various heterocyclic systems.

Oxadiazole and triazole rings are important pharmacophores found in many biologically active compounds. nih.govresearchgate.net The synthesis of such derivatives from this compound typically begins with the conversion of the methyl ester to a hydrazide. This is achieved by reacting the ester with hydrazine (B178648) hydrate.

To form a 1,3,4-oxadiazole, the resulting 2-bromo-4-fluorobenzohydrazide (B2423551) can be treated with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or with a triethyl orthoester. researchgate.net Another method involves reacting the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate, which can then be cyclized. raco.cat

For the synthesis of 1,2,4-triazole (B32235) derivatives, the 2-bromo-4-fluorobenzohydrazide can be reacted with a thiosemicarbazide, followed by cyclization. mdpi.com Alternatively, the hydrazide can be converted to a hydrazone by reaction with an aldehyde, which is then oxidatively cyclized to form a triazole. google.com The bromine atom can be retained for further functionalization or can be involved in subsequent cyclization steps.

Table 3: General Strategies for Oxadiazole and Triazole Synthesis

Starting IntermediateReagents for CyclizationHeterocyclic Product
2-bromo-4-fluorobenzohydrazideCarboxylic Acid / POCl₃2-(2-bromo-4-fluorophenyl)-5-substituted-1,3,4-oxadiazole
2-bromo-4-fluorobenzohydrazideCarbon Disulfide / Base5-(2-bromo-4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
2-bromo-4-fluorobenzohydrazideThiosemicarbazide4-amino-5-(2-bromo-4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Synthesis of Cyano-Substituted Derivatives

The introduction of a cyano group onto the aromatic ring can significantly alter the electronic properties of the molecule and provide a versatile handle for further transformations. The synthesis of cyano-substituted derivatives of this compound can be achieved through a cyanation reaction, replacing the bromine atom.

A common method for this transformation is the Rosenmund-von Braun reaction, which involves the reaction of the aryl bromide with a cyanide salt, typically cuprous cyanide (CuCN), at elevated temperatures. The solvent for this reaction is often a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). This would convert this compound into Methyl 2-cyano-4-fluorobenzoate. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure good yields and minimize side reactions.

Table 4: Cyanation of this compound

ReactantCyanating AgentSolventProduct
This compoundCuCNNMP or DMFMethyl 2-cyano-4-fluorobenzoate

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 2-bromo-4-fluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are all employed to provide a complete picture of the molecular structure.

Proton NMR (¹H NMR) analysis of this compound provides specific information about the number and environment of hydrogen atoms. The spectrum is characterized by signals corresponding to the aromatic protons and the methyl ester protons.

The methyl group (-OCH₃) protons are magnetically equivalent and not coupled to any other protons, resulting in a distinct singlet in the upfield region of the spectrum, typically around 3.93 ppm.

The aromatic region displays more complex signals due to the three protons on the benzene (B151609) ring, each in a unique chemical environment influenced by the adjacent bromine, fluorine, and carboxylate substituents.

H-6: This proton, positioned between the ester and the bromine atom, is expected to be the most deshielded. It typically appears as a doublet of doublets, coupling to the adjacent H-5 (ortho-coupling) and the fluorine atom (meta-coupling).

H-3: Located ortho to the bromine and meta to the fluorine, this proton also appears as a doublet of doublets due to coupling with the ortho-fluorine atom and a para-coupling to H-6.

H-5: This proton is coupled to two adjacent protons (H-6) and the fluorine atom, resulting in a more complex multiplet, often a doublet of doublet of doublets.

Detailed analysis of a reported spectrum provides the following assignments. richardbeliveau.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.93s (singlet)N/A
H-67.89dd (doublet of doublets)J = 8.7, 6.0
H-37.43dd (doublet of doublets)J = 8.3, 2.4
H-57.18ddd (doublet of doublet of doublets)J = 8.7, 8.3, 2.4

Note: Data acquired in CDCl₃ at 300 MHz. richardbeliveau.org

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbon of the ester group appears at the lowest field, typically around 165 ppm. The carbon atom directly bonded to the highly electronegative fluorine atom (C-4) is also significantly deshielded and its signal is split into a doublet due to one-bond ¹³C-¹⁹F coupling. The other aromatic carbons appear in the typical range of 115-140 ppm, with their exact shifts influenced by the electronic effects of the substituents. The carbon attached to the bromine atom (C-2) is shielded by the "heavy atom effect". rsc.org The methyl ester carbon (-OCH₃) gives a signal in the upfield region, generally around 52 ppm.

Published spectral data for the compound are summarized below. researchgate.net

Carbon AssignmentChemical Shift (δ, ppm)Key Couplings
C=O (Ester)165.44-
C-F162.57 (d)¹JCF ≈ 250 Hz
C-H (Aromatic)160.09-
C-H (Aromatic)135.89-
C-COOR (ipso)135.82-
C-Br (ipso)120.15-
C-H (Aromatic)119.92-
-OCH₃52.70 (predicted)-

Note: Data acquired in CDCl₃ at 101 MHz. researchgate.net The methyl carbon shift is a typical predicted value as it was not reported in the source.

Fluorine-19 NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms in a molecule. semanticscholar.org Since ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals and is an excellent tool for characterizing fluorinated compounds. semanticscholar.orggoogleapis.com

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the structure. The chemical shift of this signal is highly indicative of the electronic environment on the aromatic ring. The position of the signal, typically in a range between -100 and -120 ppm relative to a standard like CFCl₃, confirms the presence of an aryl fluoride (B91410). Furthermore, coupling of the ¹⁹F nucleus to the adjacent aromatic protons (H-3 and H-5) can be observed, providing additional structural confirmation. While the technique is crucial for characterization, specific published ¹⁹F NMR chemical shift data for this compound was not available in the reviewed literature. richardbeliveau.orgkyoto-u.ac.jp

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₈H₆BrFO₂, corresponding to a monoisotopic mass of 231.95352 Da and an average molecular weight of approximately 233.04 g/mol . The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

Upon ionization, the molecule undergoes fragmentation, breaking at its weakest bonds. Key fragmentation pathways for this compound are expected to include:

Loss of the methoxy (B1213986) radical (•OCH₃): This results in the formation of a stable 2-bromo-4-fluorobenzoyl acylium ion.

Loss of the bromine radical (•Br): This yields a methyl 4-fluorobenzoate (B1226621) cation.

Fragment IonStructureExpected m/z
Molecular Ion [M]⁺[C₈H₆BrFO₂]⁺232/234
[M - •OCH₃]⁺[C₇H₃BrFO]⁺201/203
[M - •Br]⁺[C₈H₆FO₂]⁺153

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms, as well as bond lengths and angles.

The process of determining a crystal structure begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of monochromatic X-rays. The resulting diffraction pattern of spots is recorded on a detector as the crystal is rotated.

The intensities and positions of these diffraction spots are used to calculate an electron density map of the molecule. From this map, a structural model is built and then refined using computational methods. The final refined structure provides highly accurate data, including:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic coordinates: The precise x, y, and z positions of each atom.

Bond lengths and angles: The distances between bonded atoms and the angles between them.

While X-ray crystallography provides unparalleled detail about the solid-state conformation, a search of the scientific literature did not yield a published single-crystal X-ray structure for this compound itself. semanticscholar.org

Analysis of Hydrogen Bonding and Supramolecular Interactions

The primary sites for intermolecular interactions are the fluorine atom, the bromine atom, and the carbonyl group of the ester functionality. The oxygen atoms of the carbonyl group and the fluorine atom are potential hydrogen bond acceptors. Computational analysis from the PubChem database indicates that the molecule has three hydrogen bond acceptor sites. nih.gov In the absence of strong hydrogen bond donors, these sites are more likely to participate in other non-covalent interactions.

In the solid state, it is anticipated that weak C-H···O and C-H···F hydrogen bonds play a role in the crystal packing. Furthermore, halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, could be a significant factor in its supramolecular structure. Interactions of the type C-Br···O are observed in the crystal structures of other brominated organic molecules.

Table 1: Potential Supramolecular Interactions in this compound

Interacting AtomsType of Interaction
C-H (aromatic/methyl) ··· O (carbonyl)Weak Hydrogen Bond
C-H (aromatic) ··· FWeak Hydrogen Bond
C-Br ··· O (carbonyl)Halogen Bond

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Although specific experimental spectra for this compound are not widely published, the expected vibrational modes can be assigned based on characteristic group frequencies from studies of similar substituted benzene derivatives. nih.gov

The FT-IR and Raman spectra will be dominated by vibrations of the benzene ring, the carbonyl group, the C-O ester linkage, and the carbon-halogen bonds. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The methyl group of the ester will exhibit symmetric and asymmetric C-H stretching vibrations around 2950 cm⁻¹.

The most prominent band in the FT-IR spectrum is typically the C=O stretching vibration of the ester group, which is expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ range. The C-Br stretching vibration is generally observed as a strong band in the 700-500 cm⁻¹ region, though its position can be influenced by coupling with other vibrations. The C-F stretching vibration typically appears in the 1250-1000 cm⁻¹ range.

Raman spectroscopy will provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2960 - 2850
Carbonyl C=OStretching1740 - 1720
Ester C-OStretching1300 - 1000
C-FStretching1250 - 1000
C-BrStretching700 - 500
Benzene RingRing Stretching1600 - 1450

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophore is the substituted benzene ring.

The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. These arise from π → π* transitions within the aromatic system. The presence of the bromo, fluoro, and methyl ester substituents will influence the position and intensity of these absorption bands. Halogen substitution on a benzene ring can cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

Based on studies of similar substituted benzoic acids and their esters, it is anticipated that this compound will exhibit characteristic absorption bands in the UV region. The primary absorption bands of the benzene ring, often referred to as the E and B bands, will be present, though their fine structure may be lost due to substitution and solvent effects.

Table 3: Predicted Electronic Transitions for this compound

TransitionChromophoreExpected Absorption Region (nm)
π → πSubstituted Benzene Ring200 - 280
n → πCarbonyl Group> 280 (typically weak)

Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometrical Optimization and Energetic Parameters

Geometrical optimization is a computational process to find the equilibrium structure of a molecule, which corresponds to the minimum energy on the potential energy surface. For Methyl 2-bromo-4-fluorobenzoate, this would involve calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation. Energetic parameters such as the total energy, enthalpy, and Gibbs free energy of the optimized structure can also be determined.

Detailed, publicly available research specifically outlining the optimized geometrical parameters and energetic data from DFT calculations for this compound is not readily found in the surveyed scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound have not been detailed in available research publications.

Interactive Data Table: Frontier Molecular Orbital (FMO) Analysis

ParameterValue
HOMO Energy (eV)Data Not Available
LUMO Energy (eV)Data Not Available
HOMO-LUMO Gap (eV)Data Not Available

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, prone to nucleophilic attack).

A detailed MEP surface analysis for this compound, identifying the specific locations and values of maximum and minimum electrostatic potential, is not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and unfilled orbitals. This analysis can quantify the stability of the molecule arising from these interactions, often expressed as stabilization energies.

A comprehensive NBO analysis, including specific stabilization energies and charge transfer interactions for this compound, has not been reported in the accessible scientific research.

Interactive Data Table: Natural Bond Orbital (NBO) Analysis

InteractionStabilization Energy (kcal/mol)
Data Not AvailableData Not Available

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, flexibility, and intermolecular interactions of a compound in various environments.

There are no specific studies in the available literature that report on molecular dynamics simulations performed on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery and environmental science to predict the activity of new chemical entities. The development of a QSAR model for a series of compounds would typically involve calculating various molecular descriptors.

No QSAR studies specifically featuring this compound as part of the training or test set were identified in the reviewed literature.

Applications and Research Frontiers

Medicinal Chemistry Applications

The primary application of Methyl 2-bromo-4-fluorobenzoate lies in the synthesis of pharmaceutical compounds across various therapeutic categories. nbinno.com It serves as a crucial precursor, a starting molecule that is modified through a series of chemical reactions to produce the final active pharmaceutical ingredient (API). Its utility spans the creation of treatments for a range of conditions, from cancer to parasitic infections. nvchem.net

The strategic placement of the bromo and fluoro groups on the aromatic ring makes this compound a key starting material for drugs targeting a multitude of diseases. nvchem.netnbinno.comnvchem.net The presence of these halogens allows for various coupling reactions and further functionalization, enabling chemists to build the complex molecular architectures required for therapeutic activity.

This compound serves as a foundational component in the synthesis of novel anticancer agents. nvchem.netnbinno.com Its structural framework is incorporated into molecules designed to inhibit the growth of cancer cells. For instance, the related compound 4-Bromo-2-fluorobenzoic acid is a key raw material in the synthesis of Enzalutamide, a potent anti-prostate cancer drug. guidechem.com The synthesis of such complex molecules often involves multiple steps where the specific reactivity of compounds like this compound is crucial.

Table 1: Application in Anticancer Agent Synthesis

Precursor Compound Synthesized Drug/Intermediate Therapeutic Area
4-Bromo-2-fluorobenzoic acid (related to the subject compound) Enzalutamide Prostate Cancer

The synthesis of certain antidepressant medications also utilizes this compound as a key intermediate. nvchem.netnbinno.com Research into new antidepressant drugs often involves the creation of molecules that can interact with specific targets in the brain, such as serotonin (B10506) transporters. The synthesis of complex heterocyclic structures, like 2-oxazolidinones which have shown antidepressant activity, can involve intermediates derived from substituted bromobenzoic acids. nih.gov

In the field of antiviral drug development, this compound and its derivatives are valuable precursors. nvchem.netnbinno.com For example, the synthesis of novel nucleoside analogs with potential antiviral activity against RNA viruses like Respiratory Syncytial Virus (RSV) has been a focus of research. nih.gov One such analog, ALS-8112 (a 4′-chloromethyl-2′-deoxy-2′-fluorocytidine analog), has demonstrated potent antiviral activity. nih.gov The synthesis of these modified nucleosides often requires fluorinated building blocks. nih.gov

This compound is also employed in the synthesis of new analgesic and anti-inflammatory agents. nvchem.net Research in this area includes the design of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects. For example, a series of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives have been synthesized and evaluated for their analgesic activity. nih.gov

A significant area of research involving derivatives of this compound is the development of drugs to treat parasitic diseases like Chagas disease, caused by the protozoan Trypanosoma cruzi. nih.govnih.gov Current treatments for Chagas disease can have significant side effects and limited efficacy, especially in the chronic phase of the disease. nih.gov Therefore, there is an urgent need for new, safer, and more effective therapies. nih.gov

Research has shown that 4-Bromo-2-fluorobenzoic Acid Methyl Ester, a derivative of the subject compound, is used as a reagent in the synthesis of aminopyridyl-based inhibitors that target Trypanosoma cruzi CYP51, an essential enzyme for the parasite's survival. chemicalbook.com This highlights the role of such fluorinated building blocks in the discovery of novel anti-Chagas agents. chemicalbook.com

Table 2: Research Findings in Antiparasitic Drug Development

Precursor Derivative Target Disease Research Focus

Inhibitor Development Targeting Specific Enzymes

While direct studies on the use of this compound in the development of specific enzyme inhibitors are not extensively documented in publicly available literature, its structural motifs are found in compounds designed to target various enzymes. The bromo-fluoro-substituted phenyl ring is a key pharmacophore in many biologically active molecules. For instance, a related compound, Methyl 2-amino-4-bromo-6-fluorobenzoate, has been utilized in the synthesis of PRMT5 inhibitors, which are under investigation for cancer therapy google.com. This suggests that the 2-bromo-4-fluorobenzoyl scaffold can serve as a valuable starting point for the design and synthesis of novel enzyme inhibitors. The reactivity of the bromine atom allows for cross-coupling reactions to introduce diverse substituents, while the fluorine atom can enhance binding affinity and metabolic stability of the final compound researchgate.netmdpi.com.

Biological Activity and Drug-Likeness Studies

The potential biological activity and drug-like properties of molecules derived from this compound are of considerable interest in medicinal chemistry researchgate.netmdpi.comnih.gov. The incorporation of fluorine is a well-established strategy in drug design to improve pharmacokinetic properties such as metabolic stability and membrane permeability mdpi.com.

COX-1 and COX-2 are key enzymes in the inflammatory pathway and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The general structure of many COX inhibitors features a central aromatic ring with various substituents that interact with the active site of the enzyme.

Trypanosoma cruzi, the parasite responsible for Chagas disease, relies on the enzyme CYP51 for the synthesis of essential sterols for its cell membrane. Inhibition of T. cruzi CYP51 is a validated strategy for the development of anti-Chagasic drugs. Many known CYP51 inhibitors are azole-based compounds that coordinate with the heme iron in the enzyme's active site. The development of novel scaffolds that can interact with other regions of the active site is an active area of research. The bromo-fluoro-phenyl moiety of this compound could potentially be incorporated into novel non-azole inhibitors.

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery. While specific experimental data for this compound is limited, computational tools can provide valuable insights. For a closely related isomer, Methyl 4-bromo-2-fluorobenzoate, an in silico study predicted its ADME properties. These predictions can offer a preliminary understanding of the likely pharmacokinetic profile of this compound due to their structural similarity.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of a Related Isomer

Property Predicted Value/Classification
Molecular Weight 233.03 g/mol
LogP 2.6
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Oral Bioavailability High (predicted)
Blood-Brain Barrier Permeation Yes (predicted)

Note: These are predicted values for a positional isomer and should be considered as an estimation for this compound.

Agrochemical Research

Halogenated aromatic compounds are a cornerstone of modern agrochemical research, with many successful pesticides and herbicides containing fluorine and bromine. google.comchemimpex.com The parent acid, 2-bromo-4-fluorobenzoic acid, is recognized as a key intermediate in the synthesis of agrochemicals chemimpex.com. The unique substitution pattern of this compound makes it a valuable building block for the creation of novel active ingredients with potentially improved efficacy, selectivity, and environmental profiles. The bromine atom can be used as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Materials Science Applications

The field of materials science also presents opportunities for the application of this compound, particularly in the development of advanced polymers and coatings.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. While specific examples of polymers synthesized directly from this compound are not widely reported, its structure suggests its potential as a monomer or a precursor to monomers for specialty polymers. The presence of the fluorine atom can impart desirable properties to the resulting polymer, such as hydrophobicity and oleophobicity, which are beneficial for creating self-cleaning or anti-fouling surfaces. A patent describes the use of a bromo-functionalized compound to initiate the polymerization of fluorinated monomers from a surface, indicating a pathway where a similar bromo-benzoate could be employed google.com. The development of fluorinated coatings is an active area of research, and intermediates like this compound could play a role in the synthesis of novel coating materials with enhanced durability and performance google.com.

Catalysis and Reaction Intermediates

This compound serves as a valuable building block in organic synthesis, primarily as a reactive intermediate in various catalytic cross-coupling reactions. Its structure, featuring a bromo substituent ortho to the ester and a fluoro group para to the bromo substituent, allows for strategic C-C and C-heteroatom bond formations. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The bromine atom on the aromatic ring is particularly amenable to participation in palladium-catalyzed cross-coupling reactions. a2bchem.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for constructing biaryl frameworks and other complex architectures. In these catalytic cycles, this compound acts as the electrophilic partner (the aryl halide).

A notable application of this compound is in the synthesis of dibenzopyranones through a microwave-promoted, one-step Suzuki-Miyaura cross-coupling reaction. nih.gov In this process, this compound is reacted with an o-hydroxyarylboronic acid. The initial palladium-catalyzed coupling is followed by a spontaneous lactonization to yield the dibenzopyranone core. This methodology has been shown to be effective for a range of substituted bromo arylcarboxylates and o-hydroxyarylboronic acids, providing the products in good to excellent yields. nih.gov

Below is a table summarizing the optimized conditions for the Suzuki-Miyaura cross-coupling reaction between this compound and o-hydroxyphenylboronic acid to synthesize a dibenzopyranone derivative. nih.gov

ParameterCondition
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent Dioxane
Temperature 110 °C (Microwave)
Time 30 min
Yield 92%

This table illustrates the optimized conditions for the Suzuki-Miyaura cross-coupling reaction leading to the formation of a dibenzopyranone derivative.

Furthermore, this compound is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, in the synthesis of Roxadustat, an HIF-PH inhibitor, this compound is used as a starting material. google.comgoogle.comgoogleapis.com The synthesis involves an initial etherification reaction with phenol (B47542), followed by a series of transformations. google.comgoogleapis.com A patent describes the reaction of this compound with phenol in the presence of potassium carbonate in N-methylpyrrolidone at 95°C. google.com

The Sonogashira coupling is another important transformation where this compound serves as a key reactant. A general protocol for the Sonogashira coupling of an aryl bromide with an alkyne involves a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine (B128534). nih.gov A specific example involves the reaction of this compound with 4-ethynylanisole (B14333) to produce methyl 4-fluoro-2-((4-methoxyphenyl)ethynyl)benzoate. nih.gov

The following table outlines the general conditions for this Sonogashira coupling reaction. nih.gov

ParameterCondition
Catalyst PdCl₂(PPh₃)₂ (2.5 mol %)
Co-catalyst CuI (2.5 mol %)
Base/Solvent Triethylamine
Temperature 50 °C
Reactants This compound (1 eq.), 4-ethynylanisole (1.1 eq.)

This table details the reaction conditions for the Sonogashira coupling of this compound with 4-ethynylanisole.

In addition to Suzuki and Sonogashira reactions, this compound can participate in Heck reactions. A general protocol for the Heck reaction involves reacting an aryl bromide with an alkene in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base like triethylamine in a solvent such as DMF. nih.gov

The reactivity of the bromine and fluorine substituents on the benzene (B151609) ring makes this compound a versatile intermediate for creating diverse molecular structures. smolecule.com Its application extends to the synthesis of apoptosis-inducing agents for potential cancer treatment, where it was reacted with a substituted phenol in DMSO with potassium carbonate at 125°C. google.comrospatent.gov.ru

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of Methyl 2-bromo-4-fluorobenzoate and its derivatives is poised for significant advancement through the adoption of modern catalytic methods. These emerging pathways promise greater efficiency, selectivity, and access to a broader range of functionalized molecules.

Enzymatic Halogenation : A key area of development is the use of enzymes for halogenation. Halogenase enzymes, found in various organisms, can install halogen atoms onto organic molecules with high specificity. acs.orgnih.gov These enzymes are broadly classified based on their mechanism, including those that generate an electrophilic halogen equivalent ("X+") and those that proceed via a radical mechanism. frontiersin.orgnih.gov Research into flavin-dependent halogenases and non-heme iron-dependent halogenases shows potential for catalyzing bromination on aromatic rings under mild, aqueous conditions. frontiersin.orgacs.org Applying these biocatalysts could lead to novel, highly selective methods for producing this compound or its precursors, avoiding harsh reagents. acs.orgnih.gov

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of carbon-halogen bonds under exceptionally mild conditions. mdpi.comnih.gov This technique uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.govresearchgate.net This approach could enable the direct C-H bromination of a 4-fluorobenzoate (B1226621) scaffold, potentially offering a more direct and atom-economical route than traditional methods. nih.gov Furthermore, photoredox catalysis can be merged with other catalytic cycles, such as with copper or palladium, to create new bond-forming strategies. nih.govrsc.org

Advanced Catalytic Systems : Research continues into more efficient metal- and organo-catalysts for aromatic halogenation. For instance, iron-based catalysts, such as Fe₂O₃ on a zeolite support, offer a cost-effective and recyclable system for the bromination of non-activated aromatic compounds. rsc.org Other innovative approaches include the use of elemental sulfur or Lewis bases to activate N-bromosuccinimide (NBS) for electrophilic bromination, allowing the reaction to proceed under milder conditions and with higher regioselectivity. organic-chemistry.orgresearchgate.net The development of copper-catalyzed atom transfer radical addition (ATRA) reactions for synthesizing related halo-esters also points to new possibilities for constructing the core of this compound and its derivatives. organic-chemistry.orgnih.gov

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, in silico methods are crucial for predicting molecular properties and guiding experimental work, thereby accelerating the development of new compounds.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques for correlating the three-dimensional structure of molecules with their biological activity. mdpi.com By developing QSAR models for a series of compounds derived from this compound, researchers can identify the key structural features—steric, electrostatic, and hydrophobic—that govern their efficacy. mdpi.comresearchgate.net This knowledge allows for the rational design of new derivatives with potentially enhanced potency and selectivity. researchgate.net

Molecular Docking and Dynamics : Molecular docking simulations can predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govrsc.org A computational study on Methyl 4-bromo-2-fluorobenzoate, an isomer of the title compound, used docking to investigate its potential as an antifungal agent by modeling its interaction with a fungal protein. dergipark.org.tr Similar studies on derivatives of this compound can help identify new potential biological targets and elucidate the mechanism of action at the atomic level. rsc.orgdergipark.org.tr Molecular dynamics simulations can further refine these models by evaluating the stability of the ligand-protein complex over time. rsc.org

Prediction of ADME/Tox Properties : A significant challenge in drug development is ensuring that a potent compound also has acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. Computational tools can predict these properties early in the discovery process. For example, an in silico analysis of Methyl 4-bromo-2-fluorobenzoate evaluated properties like human intestinal absorption (HIA) and cell permeability, concluding it has drug-like characteristics. dergipark.org.tr Applying such predictive models to virtual libraries of compounds based on the this compound scaffold can help prioritize the synthesis of candidates with a higher probability of success in later developmental stages.

Investigation of New Biological Targets and Therapeutic Potentials

This compound is a versatile starting material for a variety of bioactive molecules, including anticancer, antidepressant, and antiviral agents. nbinno.comcsnvchem.com Emerging research is focused on using this scaffold to develop novel therapeutics against new and challenging biological targets.

Inhibitors of Pathogen-Specific Enzymes : The unique electronic and steric properties imparted by the bromo and fluoro substituents can be exploited to design potent and selective enzyme inhibitors. For example, the related intermediate Methyl 4-bromo-2-fluorobenzoate is used to synthesize inhibitors of CYP51, an enzyme essential for the parasite Trypanosoma cruzi, which causes Chagas disease. chemicalbook.com This suggests that derivatives of this compound could be explored as scaffolds for inhibitors of other microbial enzymes, potentially leading to new antibacterial, antifungal, or antiparasitic drugs. dergipark.org.tr

Antiviral Agents : The COVID-19 pandemic highlighted the urgent need for new antiviral therapies. The main protease (Mpro) of SARS-CoV-2 is a key drug target. Recent structure-activity relationship (SAR) studies have focused on inhibitors containing a 4-fluorobenzothiazole moiety, a structure that could potentially be synthesized from this compound. nih.gov This opens an avenue for using the compound as a key building block in the development of novel inhibitors against SARS-CoV-2 and other viruses.

Targeted Cancer Therapies : Halogenated aromatic compounds are common motifs in kinase inhibitors and other targeted cancer therapies. The reactivity of the bromine atom in this compound allows for its use in cross-coupling reactions to build more complex molecules designed to interact with specific oncogenic proteins. Future research could focus on incorporating this fragment into inhibitors of novel cancer targets, moving beyond traditional cytotoxic agents to more precise, mechanism-based treatments.

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry is increasingly focused on developing manufacturing processes that are environmentally benign, safe, and efficient. The principles of green chemistry are being actively applied to the synthesis of fine chemicals like this compound.

Biocatalysis : As mentioned in the context of novel pathways, enzymatic halogenation represents a significant green chemistry approach. acs.orgnih.gov These reactions occur in water at ambient temperature and pressure, avoiding the need for harsh solvents and extreme conditions. frontiersin.org The high selectivity of halogenase enzymes can also reduce the formation of unwanted byproducts, simplifying purification and minimizing waste. acs.org

Atom Economy and Waste Reduction : A key principle of green chemistry is maximizing atom economy—ensuring that the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net Traditional bromination with molecular bromine (Br₂) generates hydrogen bromide (HBr) as a byproduct, wasting half of the bromine atoms. researchgate.net Newer methods that use a bromide salt (like ammonium (B1175870) bromide) in combination with a clean oxidant (like Oxone or hydrogen peroxide) can offer higher atom economy and avoid the use of hazardous elemental bromine. organic-chemistry.orgresearchgate.net Developing catalytic cycles that regenerate the brominating agent in situ is a key research goal. researchgate.net

Use of Greener Solvents and Catalysts : Research is ongoing to replace hazardous solvents and catalysts with more sustainable alternatives. This includes using water or recyclable solvents and employing non-toxic, earth-abundant metal catalysts like iron instead of precious metals. rsc.orgacsgcipr.org For example, a novel method for brominating certain substrates uses concentrated sulfuric acid, which can facilitate electrophilic bromination and potentially allow for the recycling of the halide source. chemrxiv.org The development of visible-light photoredox catalysis also aligns with green chemistry principles by using light as a traceless reagent, often enabling reactions at room temperature. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic conditions for preparing Methyl 2-bromo-4-fluorobenzoate?

this compound is synthesized via esterification of 2-bromo-4-fluorobenzoic acid under acidic conditions. A validated method involves using methanol and a catalytic acid (e.g., sulfuric acid) at reflux, yielding 44% of the product as a colorless oil. Critical parameters include stoichiometric control of the acid catalyst and reaction time to minimize hydrolysis byproducts .

Key Data from Synthesis (NMR):

Nucleus δ (ppm) Multiplicity Assignment
¹H3.94SingletOCH₃
¹³C165.66-C=O (ester)
¹⁹F-105.73-Fluorine (Ar-F)

Q. How can purity and structural integrity be confirmed post-synthesis?

  • Chromatography : Use silica gel column chromatography (eluent: hexane/ethyl acetate) to isolate the product.
  • Spectroscopy : Combine ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and ester functionality. For example, the singlet at δ 3.94 ppm confirms the methoxy group, while downfield carbonyl (δ 165.66 ppm) validates ester formation .
  • Mass Spectrometry : Confirm molecular weight (C₈H₆BrFO₂: theoretical 232.99 g/mol) via high-resolution MS.

Q. Which crystallographic tools are suitable for structural analysis?

For single-crystal X-ray diffraction, use the SHELX suite (SHELXT for structure solution and SHELXL for refinement). SHELXL is robust for small-molecule refinement, particularly with anisotropic displacement parameters. Preprocess data with WinGX for integration and ORTEP for visualization of thermal ellipsoids .

Advanced Research Questions

Q. How can reaction yield be improved for this compound?

  • Optimize Catalyst Loading : Test Brønsted acids (e.g., p-toluenesulfonic acid) at 0.5–5 mol% to balance reactivity and side reactions.
  • Solvent Screening : Compare polar aprotic solvents (e.g., DMF) against methanol to enhance esterification kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% using controlled microwave heating .

Q. How to resolve contradictions in NMR data under different deuterated solvents?

Example: The ¹⁹F NMR signal at δ -105.73 ppm (CDCl₃) may shift in DMSO-d₆ due to solvent polarity. To validate assignments:

  • Perform solvent titrations to track signal trends.
  • Compare with calculated chemical shifts (DFT methods, e.g., Gaussian).
  • Cross-reference with analogous fluorobenzoates in PubChem or ChemSpider databases .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystal Growth : Slow evaporation from dichloromethane/hexane (1:3) at 4°C promotes single-crystal formation.
  • Twinned Data : Use SHELXL’s TWIN command to refine twinned structures. Validate with R-factor convergence (<5% discrepancy) .

Q. What mechanistic insights exist for bromo-fluoro substituent interactions in cross-coupling reactions?

  • The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine stabilizes intermediates via resonance.
  • Experimental Design : Use Pd(PPh₃)₄ as a catalyst and arylboronic acids to track coupling efficiency (monitored via LC-MS).
  • Competitive Pathways : Competing protodeboronation may occur; suppress with K₂CO₃ and degassed solvents .

Q. How to synthesize biologically active derivatives from this compound?

  • Amination : React with NH₃/MeOH under pressure to yield 2-amino-4-fluoro benzoate derivatives (antimicrobial candidates).
  • Suzuki Coupling : Attach pyridyl or heteroaromatic groups for kinase inhibitors (e.g., TEAD inhibitors in cancer research).
  • Hydrolysis : Convert to 2-bromo-4-fluorobenzoic acid for coordination chemistry studies .

Methodological Notes

  • Data Validation : Cross-check crystallographic results (R-factors, bond lengths) against Cambridge Structural Database entries.
  • Safety Protocols : Handle brominated intermediates in fume hoods; use PPE for fluorinated byproducts (see SDS guidelines) .

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.